molecular formula C32H35NO6 B3045848 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1) CAS No. 115025-99-5

1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)

Cat. No. B3045848
CAS RN: 115025-99-5
M. Wt: 529.6 g/mol
InChI Key: FYUFQXSXPVAXSS-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Scientific Research Applications

Heterocyclic Naphthalimides and Medicinal Applications

Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, exhibit extensive potential in medicinal applications. They interact with biological molecules via noncovalent bonds, showing promise in anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives are also explored as artificial ion receptors, fluorescent probes, and cell imaging agents for real-time detection of ions and biomolecules, indicating their broad scope in biomedicine and diagnostic applications (Gong et al., 2016).

Environmental and Chemical Studies on Naphthalene Derivatives

Naphthenic acids, a class of compounds including naphthalene derivatives, have been studied for their presence in environmental samples, particularly in relation to oil sands process water. Their complex nature and potential environmental impacts necessitate advanced analytical methods for characterization, highlighting concerns over their ecological and toxicological effects (Headley et al., 2013).

Potential for Naphthalene Derivative Degradation

Research on Pseudomonas putida ND6 has shown potential for the biodegradation of naphthalene derivatives. This suggests a possible eco-friendly approach to mitigating the environmental impact of these compounds, highlighting the importance of microbial pathways in the breakdown of polycyclic aromatic hydrocarbons (Song et al., 2018).

properties

IUPAC Name

2-(diethylamino)ethyl 3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO2.C2H2O4/c1-3-31(4-2)19-20-33-30(32)27(21-25-15-9-13-23-11-5-7-17-28(23)25)22-26-16-10-14-24-12-6-8-18-29(24)26;3-1(4)2(5)6/h5-18,27H,3-4,19-22H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUFQXSXPVAXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150930
Record name 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115025-99-5
Record name 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115025995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Reactant of Route 2
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Reactant of Route 3
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Reactant of Route 4
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Reactant of Route 5
Reactant of Route 5
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)
Reactant of Route 6
Reactant of Route 6
1-Naphthalenepropanoic acid, alpha-(1-naphthalenylmethyl)-, 2-(diethylamino)ethyl ester, ethanedioate (1:1)

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